(S)-Methyl 2-amino-3-(4-isobutoxyphenyl)propanoate
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Overview
Description
(S)-Methyl 2-amino-3-(4-isobutoxyphenyl)propanoate is a chiral compound with significant applications in various fields of science and industry This compound is known for its unique structural features, which include an amino group, a methoxy group, and an isobutoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3-(4-isobutoxyphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-isobutoxybenzaldehyde and (S)-alanine.
Formation of Intermediate: The first step involves the condensation of 4-isobutoxybenzaldehyde with (S)-alanine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-3-(4-isobutoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-Methyl 2-amino-3-(4-isobutoxyphenyl)propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-3-(4-isobutoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate: Similar structure but with a methoxy group instead of an isobutoxy group.
(S)-Methyl 2-amino-3-(4-ethoxyphenyl)propanoate: Similar structure but with an ethoxy group instead of an isobutoxy group.
Uniqueness
(S)-Methyl 2-amino-3-(4-isobutoxyphenyl)propanoate is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-[4-(2-methylpropoxy)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-10(2)9-18-12-6-4-11(5-7-12)8-13(15)14(16)17-3/h4-7,10,13H,8-9,15H2,1-3H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDFYQPHXKFNOL-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CC(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C[C@@H](C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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